N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with chloro(difluoro)methoxy, morpholinyl, and trifluoroethoxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, alcohols, or amines in the presence of bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: shares structural similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF5N5O3/c17-16(21,22)30-11-3-1-10(2-4-11)23-12-24-13(27-5-7-28-8-6-27)26-14(25-12)29-9-15(18,19)20/h1-4H,5-9H2,(H,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHMBRLRDUQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF5N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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